REACTION_CXSMILES
|
Cl.[O:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[N:11]=[C:12]([C:19]([F:22])([F:21])[F:20])[N:13]3[CH2:18][CH2:17][NH:16][CH2:15][C:14]=23)=[O:9])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[O:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[N:11]=[C:12]([C:19]([F:21])([F:22])[F:20])[N:13]3[CH2:18][CH2:17][NH:16][CH2:15][C:14]=23)=[O:9])[CH2:4][CH2:3]1 |f:0.1,2.3.4|
|
Name
|
morpholino-[3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazin-1-yl]methanone hydrochloride
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
Cl.O1CCN(CC1)C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |